(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
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Description
Scientific Research Applications
Chemical Synthesis and Complex Formation The compound has been utilized in the synthesis of various chemical complexes and transformations. For instance, it reacts with dimethyl acetylenedicarboxylate under anhydrous methanol conditions to yield methyl 5-chloro-1,3-benzoxazole-2-carboxylate, highlighting its role in producing benzoxazole derivatives through specific reactive conditions (Castellani & Millini, 1984). This reaction underscores the importance of water in facilitating or hindering certain chemical transformations.
Photopolymerization and Material Science A notable advancement in material science involves the development of methacryloyl-functional benzoxazines, synthesized from benzoxazine monomers, including variations of the compound . These benzoxazines have been demonstrated to photopolymerize effectively, offering insights into novel polymer materials with potential applications ranging from coatings to advanced composites (Jin, Agag, Yagcı, & Ishida, 2011).
Green Chemistry and Catalyst-Free Synthesis Research into green chemistry has led to the development of a catalyst-free synthesis method for (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives. This method emphasizes the environmental and practical benefits of using water as a solvent and avoiding metal catalysts, thereby contributing to safer and more sustainable chemical synthesis practices (Singh, Jayaprakash, Reddy, Nakhi, & Pal, 2015).
Fuel Cell Technology In fuel cell technology, sulfonic acid-containing benzoxazine monomers derived from similar compounds have been synthesized for use in direct methanol fuel cells. The resulting polybenzoxazine membranes exhibit high proton conductivity and low methanol permeability, characteristics essential for efficient fuel cell operation (Yao, Yan, Ding, Lu, Dong, Ishida, Litt, & Zhu, 2014).
Antibacterial Activity Research into the antibacterial properties of benzoxazine analogues, including derivatives of the compound , has uncovered their potential as antibacterial agents. Synthesis and evaluation of these compounds have shown promising results against various bacterial strains, indicating their potential for development into new antibacterial drugs (Kadian, Maste, & Bhat, 2012).
properties
IUPAC Name |
(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-1-2-9-8(3-6)11-4-7(5-12)13-9/h1-3,7,11-12H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQRSXFICPKVRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)C=C(C=C2)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443389 |
Source
|
Record name | (6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol | |
CAS RN |
176383-57-6 |
Source
|
Record name | (6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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